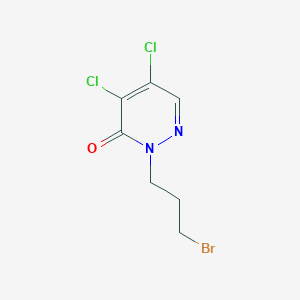
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C13H10N2S·HBr. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. One common method involves the use of iodine as a catalyst in dimethylformamide (DMF) solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of N-phenyl-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
N-phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown that derivatives of benzothiazole exhibit anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mécanisme D'action
The mechanism of action of N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is involved in DNA replication.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, which is a key mechanism in its anticancer activity
Comparaison Avec Des Composés Similaires
N-phenyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives.
2-Mercaptobenzothiazole: Contains a thiol group, making it useful as a vulcanization accelerator in the rubber industry.
Conclusion
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Additionally, its potential as a therapeutic agent highlights its importance in medicinal research. The comparison with similar compounds further underscores its distinct properties and applications.
Propriétés
Numéro CAS |
362607-91-8 |
|---|---|
Formule moléculaire |
C13H11BrN2S |
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H10N2S.BrH/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13;/h1-9H,(H,14,15);1H |
Clé InChI |
RQWNLNPEXFUWFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)




![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)



![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

